Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate - 926269-31-0

Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Catalog Number: EVT-3568484
CAS Number: 926269-31-0
Molecular Formula: C8H7ClN4O2
Molecular Weight: 226.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Based on its name, Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate belongs to the [, , ]triazolo[1,5-a]pyrimidine class of compounds. This class is characterized by a triazole ring fused to a pyrimidine ring.

These compounds are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities and their ability to bind to diverse targets. [] This suggests that Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate could also possess interesting biological properties.

Molecular Structure Analysis
  • Nucleophilic aromatic substitution: The chlorine atom at the 7-position could be replaced by nucleophiles like amines, thiols, or alkoxides, providing a handle for further derivatization and exploration of structure-activity relationships. [, ]
  • Metal complexation: The nitrogen atoms in the triazolopyrimidine core could coordinate with metal ions, forming complexes with potentially enhanced biological activities. [, ]
Mechanism of Action
  • Enzyme inhibition: Many triazolopyrimidines have been reported as potent enzyme inhibitors, targeting kinases, phosphodiesterases, and other crucial enzymes involved in various cellular processes. [, ]
  • Receptor antagonism/agonism: The triazolopyrimidine scaffold is known to interact with various receptors, including adenosine receptors and other G protein-coupled receptors. [, ]
  • DNA intercalation: Planar aromatic systems like triazolopyrimidines can intercalate into DNA, potentially interfering with DNA replication and transcription. []
Physical and Chemical Properties Analysis
  • Medicinal chemistry: As a privileged scaffold, it holds promise as a lead compound in drug discovery for various diseases, including cancer, infectious diseases, and cardiovascular diseases. [, , ]
  • Agricultural chemistry: Triazolopyrimidine derivatives have shown potent herbicidal and fungicidal activities, making them valuable assets in developing new agrochemicals. [, ]

7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

    Compound Description: This class of compounds shares the core [, , ]triazolo[1,5-a]pyrimidine scaffold with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. These compounds feature an aryl group at the 7-position, a methyl group at the 5-position, and an amino group at the 2-position []. Research highlights their potential as building blocks for biologically active compounds, particularly antiviral agents [, ].

    Relevance: The core [, , ]triazolo[1,5-a]pyrimidine structure and the 5-methyl substitution are shared between these compounds and Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, highlighting their structural similarity [].

5-Aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

    Compound Description: This class of compounds also shares the core [, , ]triazolo[1,5-a]pyrimidine structure but differs in the position of the aryl and methyl substituents compared to the previous group. These compounds have an aryl group at the 5-position, a methyl group at the 7-position, and an amino group at the 2-position []. Similar to the 7-aryl-5-methyl isomers, these compounds have shown promising antiviral activities and are considered privileged scaffolds in medicinal chemistry [, ].

    Relevance: These compounds are structural isomers of the 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines and thus, closely related to Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. The key difference lies in the swapping of the aryl and methyl substituent positions on the triazolopyrimidine core [].

Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

    Compound Description: This compound is a specific derivative of the [, , ]triazolo[1,5-a]pyrimidine scaffold with a more complex substitution pattern. It features a benzylsulfanyl group at the 2-position, a 2-chlorophenyl group at the 7-position, a methyl group at the 5-position, and an ethyl carboxylate group at the 6-position []. The research primarily focuses on its crystal structure and molecular interactions [].

    Relevance: The compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure and the 5-methyl substitution with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. It further emphasizes the diverse chemical space explorable within this class of compounds [].

4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile (MTPPN)

    Compound Description: MTPPN is another derivative of the [, , ]triazolo[1,5-a]pyrimidine scaffold where the 7-position is linked to a phthalonitrile group via an oxygen atom. This compound features a methyl group at the 5-position []. Studies have investigated its structural, spectral, and electronic properties using computational methods like TD-DFT and AIM. Additionally, in silico studies have explored its potential as a drug candidate, particularly for enzyme inhibition [].

    Relevance: This compound belongs to the broader class of [, , ]triazolo[1,5-a]pyrimidines and shares the core structure and the 5-methyl substitution with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. The research highlights the use of this scaffold for developing enzyme inhibitors [].

cis-[PtCl2(Hmtpo-N3)2].2H2O (Hmtpo = 4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine)

    Compound Description: This compound is a platinum(II) complex incorporating two molecules of Hmtpo as ligands. Hmtpo itself is a derivative of the [, , ]triazolo[1,5-a]pyrimidine scaffold, featuring a 5-methyl group and a 7-oxo substitution. The complex has been investigated for its potential as an antitumor drug, particularly as a cisplatin analog []. Studies have focused on its reactivity with nucleobases, DNA interaction, and in vitro anticancer activity [].

    Relevance: The Hmtpo ligand in this complex shares the core [, , ]triazolo[1,5-a]pyrimidine structure and the 5-methyl substitution with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. The research demonstrates the utility of this scaffold in developing metal-based anticancer agents [].

    Compound Description: These compounds are palladium(II) and platinum(II) complexes featuring the HmtpO ligand, a derivative of the [, , ]triazolo[1,5-a]pyrimidine scaffold. HmtpO is similar to Hmtpo, bearing a 5-methyl group and a 7-oxo substitution []. The complexes also include dmba and triphenylphosphine (PPh3) ligands. Research has investigated their synthesis, characterization, and anticancer activity [].

    Relevance: The HmtpO ligand in these complexes, like Hmtpo, is structurally similar to Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate due to the shared [, , ]triazolo[1,5-a]pyrimidine core and 5-methyl group. These complexes further highlight the use of this scaffold in developing metal-based anticancer agents [].

    Compound Description: This compound, while structurally similar, represents a distinct isomer of the [, , ]triazolo[1,5-a]pyrimidine scaffold. Instead of [, , ]triazolo[1,5-a]pyrimidine, this compound has a [, , ]triazolo[4,3-a]pyrimidine core, a 7-methyl group, a 5-phenyl group, a 1-(4-nitrophenyl) group, a 3-(thiophen-2-yl) group, and a 6-ethoxycarbonyl group []. It has been synthesized and evaluated for its in vitro antitumor activity against human lung (A-549) and liver (HepG-2) cancer cell lines [].

    Relevance: This compound exemplifies a closely related isomeric framework to Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. Despite the structural similarity, the change in the triazole ring's fusion to the pyrimidine ring results in a distinct isomer with its own unique substitution pattern and potential biological activities [].

Methyl 5'-(2-hydroxyphenyl)-4',5',6',7'-tetrahydrospiro[2H-1-benzopyran-2,7'-1,2,4-triazolo[1,5-a]pyrimidine]-3-carboxylate

    Compound Description: This compound is a complex molecule containing the [, , ]triazolo[1,5-a]pyrimidine scaffold as part of a larger spirocyclic system. It features a 2H-1-benzopyran moiety spiro-fused to the 7' position of the triazolopyrimidine ring. The compound also has a 5'-(2-hydroxyphenyl) group and a 3-methoxycarbonyl group attached to the benzopyran portion []. The research primarily focuses on its crystal structure, including the conformation of the triazolopyrimidine ring and the orientation of the hydroxyphenyl substituent [].

    Relevance: This compound illustrates the incorporation of the [, , ]triazolo[1,5-a]pyrimidine core, a structural feature it shares with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, into more complex molecular architectures like spirocyclic systems [].

5-methyl-7-isobutyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp)

    Compound Description: This compound represents a simpler analog of the [, , ]triazolo[1,5-a]pyrimidine scaffold with a 5-methyl and a 7-isobutyl substitution []. It has been used as a ligand to synthesize platinum(II) complexes and studied for its coordination behavior [].

    Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure and the 5-methyl substitution with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, making it a structurally similar analog. It exemplifies the versatility of this scaffold in coordinating with metal ions [].

cis-[PtCl2(ibmtp)2] (ibmtp: 5-methyl-7-isobutyl-1,2,4-triazolo[1,5-a]pyrimidine)

    Compound Description: This compound is a platinum(II) complex where the platinum center is coordinated by two molecules of ibmtp and two chloride ions in a cis configuration []. The research focuses on its synthesis, structural characterization by X-ray crystallography, and spectroscopic analysis [].

    Relevance: The ibmtp ligand in this complex is structurally similar to Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, as both share the core [, , ]triazolo[1,5-a]pyrimidine structure and the 5-methyl substitution. This compound further exemplifies the potential of this scaffold in developing metal-based complexes [].

cis-[PtCl2(dmso)(ibmtp)] (ibmtp: 5-methyl-7-isobutyl-1,2,4-triazolo[1,5-a]pyrimidine)

    Compound Description: This compound is another platinum(II) complex with a slightly different coordination environment compared to the previous example. It features one molecule of ibmtp, two chloride ions in a cis configuration, and a dimethylsulfoxide (DMSO) molecule coordinated to the platinum center []. The research highlights its synthesis, structural characterization by X-ray crystallography, and spectroscopic analysis. Additionally, DFT calculations were performed to understand its electronic properties and potential isomerization pathways [].

    Relevance: Similar to the previous complex, the ibmtp ligand in this compound shares structural similarities with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate due to the common [, , ]triazolo[1,5-a]pyrimidine core and the 5-methyl substitution. This complex further emphasizes the versatility of this scaffold in coordinating with metal ions and forming diverse complexes [].

cis-[PtCl2(ibmtp)(NH3)] (ibmtp: 5-methyl-7-isobutyl-1,2,4-triazolo[1,5-a]pyrimidine)

    Compound Description: This compound is a platinum(II) complex featuring one molecule of ibmtp, two chloride ions in a cis configuration, and an ammonia (NH3) molecule coordinated to the platinum center []. The research focuses on its synthesis, structural characterization by X-ray crystallography, and spectroscopic analysis. Additionally, DFT calculations were employed to understand its electronic properties and potential isomerization pathways [].

    Relevance: As with the previous two complexes, the presence of the ibmtp ligand, structurally similar to Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate due to the shared [, , ]triazolo[1,5-a]pyrimidine core and the 5-methyl group, highlights the adaptability of this scaffold in forming diverse metal complexes [].

7-Ethoxycarbonylmethyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine

    Compound Description: This compound is a derivative of the [, , ]triazolo[1,5-a]pyrimidine scaffold featuring a 5-methyl group and a 7-ethoxycarbonylmethyl substitution []. The research focuses on its crystal structure and its relevance in heterocyclic chemistry [].

    Relevance: This compound is structurally similar to Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate due to the shared [, , ]triazolo[1,5-a]pyrimidine core and the 5-methyl substitution. It further exemplifies the chemical space accessible within this class of compounds [].

    Compound Description: This group encompasses a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives with an amino group at the 2-position and an ester group at the 6-position. These compounds are further substituted at either the 5- or 7-position with aryl and methyl groups, leading to two regioisomeric sets []. The research highlights their synthesis using a Biginelli-like multicomponent reaction and their evaluation as antiviral agents against influenza virus, flaviviruses, and SARS-CoV-2 [].

    Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidine scaffold with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate and showcase the importance of this framework in developing antiviral agents [].

Ethyl 2-isopropylamino-6-methyl-8-oxo-3-phenyl-3H,8H-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

    Compound Description: This compound represents a more complex derivative of the [, , ]triazolo[1,5-a]pyrimidine scaffold embedded within a furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine system. The molecule features an isopropylamino group at the 2-position, a 6-methyl group, an 8-oxo group, a 3-phenyl group, and a 7-ethoxycarbonyl group []. The research primarily focuses on its crystal structure, highlighting the planarity of the fused ring system and the intermolecular interactions [].

    Relevance: While structurally more complex, this compound incorporates the [, , ]triazolo[1,5-a]pyrimidine core found in Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, demonstrating the versatility of this scaffold in building diverse heterocyclic systems [].

7-(Arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidines

    Compound Description: This class of compounds shares the core [, , ]triazolo[1,5-a]pyrimidine scaffold and features an arylamino group at the 7-position, a methyl group at the 5-position, and a trifluoromethyl group at the 2-position []. The research focuses on the crystal structures of both anhydrous and hydrated forms of these compounds, exploring the influence of substituents on intermolecular interactions and supramolecular assemblies [].

    Relevance: These compounds are structurally related to Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate due to the shared [, , ]triazolo[1,5-a]pyrimidine core and the 5-methyl substitution. The research highlights the significance of substituents in dictating the solid-state packing and intermolecular interactions of these compounds [].

    Compound Description: This copper(II) complex incorporates two molecules of mtpo, the deprotonated form of Hmtpo (4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine), as ligands []. The complex also features two molecules of ethylenediamine (en) coordinating to the copper center. The research focuses on its crystal structure, highlighting the coordination modes of the mtpo ligand and the intermolecular hydrogen bonding interactions [].

    Relevance: The mtpo ligand in this complex is derived from Hmtpo, which shares the core [, , ]triazolo[1,5-a]pyrimidine structure and the 5-methyl substitution with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. This example illustrates the use of deprotonated forms of triazolopyrimidine derivatives as ligands in metal complexes [].

    Compound Description: This copper(II) complex also features two molecules of mtpo as ligands but with a different co-ligand compared to the previous complex. It has two molecules of cis-1,2-diaminocyclohexane (dach) and two water molecules coordinating to the copper center []. The research focuses on its crystal structure, emphasizing the absence of direct interaction between the copper center and the mtpo ligands, unlike the previous complex [].

    Relevance: The presence of the mtpo ligand, derived from the Hmtpo scaffold, which shares the [, , ]triazolo[1,5-a]pyrimidine core and 5-methyl substitution with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, highlights the diverse coordination behavior of these ligands with metal ions [].

    Compound Description: This copper(II) complex features two molecules of HmtpO, a derivative of the [, , ]triazolo[1,5-a]pyrimidine scaffold, as ligands. It also includes three water molecules coordinating to the copper center. The research primarily focuses on its synthesis, characterization, and evaluation for antileishmanial activity against Leishmania infantum and Leishmania braziliensis [].

    Relevance: The HmtpO ligand in this complex shares the core [, , ]triazolo[1,5-a]pyrimidine structure and the 5-methyl substitution with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. This complex demonstrates the application of these scaffolds in developing metal-based antiparasitic agents [].

    Compound Description: This copper(II) complex is structurally similar to the previous one but forms a two-dimensional framework structure. It features HmtpO ligands coordinating to copper centers, which are further bridged by water molecules, leading to a polymeric network []. The research focuses on its synthesis, characterization, and evaluation for antileishmanial activity [].

    Relevance: The presence of the HmtpO ligand, structurally similar to Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate due to the shared [, , ]triazolo[1,5-a]pyrimidine core and the 5-methyl group, suggests the potential of this scaffold in developing metal-based compounds with diverse structural architectures and biological activities [].

    Compound Description: This cobalt(II) complex features one molecule of HmtpO, a derivative of the [, , ]triazolo[1,5-a]pyrimidine scaffold, as a ligand. It also includes three water molecules coordinating to the cobalt center, and the complex forms a chain-like structure in the solid state []. The research focuses on its synthesis, characterization, and evaluation for antileishmanial activity [].

    Relevance: The HmtpO ligand in this complex is structurally similar to Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate due to the common [, , ]triazolo[1,5-a]pyrimidine core and the 5-methyl substitution. This complex, along with the copper(II) complexes mentioned earlier, demonstrates the use of this scaffold in developing various metal complexes with potential antiparasitic activities [].

2-Hydroxy-5-methyl-7-n-propyl-8-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-[1,2,4]triazolo[1,5-c]pyrimidine (UP 269-6, Ripisartan)

    Compound Description: This compound represents a more complex triazolopyrimidine derivative with a tetrazole ring fused to the biphenyl substituent at the 8-position of the triazolo[1,5-c]pyrimidine core. This compound also has a 2-hydroxy group, a 5-methyl group, and a 7-n-propyl group []. The research focuses on developing a new synthetic route to prepare this compound, which is a non-peptide angiotensin II antagonist under clinical trials for hypertension and chronic heart failure [].

    Relevance: While structurally more complex, UP 269-6 exemplifies the use of the triazolopyrimidine scaffold, a common feature it shares with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, in medicinal chemistry. Despite the structural differences in the fusion pattern and substitution, UP 269-6 highlights the versatility of this core structure in developing pharmaceuticals [].

N-Anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine derivatives

    Compound Description: This group includes a series of [, , ]triazolo[1,5-a]pyrimidine derivatives with diverse substituents. These compounds share a common scaffold featuring an anilino group at the 7-position, a 5-methyl group, and a complex substituent at the 2-position. This substituent comprises a propyl chain connected to a furan ring via a thioether linkage. The furan ring further bears an alkylaminomethyl group [].

    Relevance: These compounds highlight the structural diversity possible within the [, , ]triazolo[1,5-a]pyrimidine class, which it shares with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. The presence of the 5-methyl group further emphasizes their structural similarity. The research on their cytotoxicity against cancer cell lines suggests the potential of this scaffold in developing anticancer agents [].

2-(Alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines

    Compound Description: This class of compounds represents a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives with an alkylthio group at the 2-position and various substituents at the 5- and 7-positions []. They were investigated as cAMP phosphodiesterase inhibitors due to their potential as cardiovascular agents [].

    Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidine structure with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. This emphasizes the diverse pharmacological activities associated with this scaffold, ranging from anticancer and antiviral to cardiovascular effects [].

5-Amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261)

    Compound Description: SCH58261 represents a potent and selective A2A adenosine receptor antagonist. Structurally, it comprises a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core, distinct from the [, , ]triazolo[1,5-a]pyrimidine scaffold []. The research highlights its development as part of a broader effort to synthesize A2A and A3 adenosine receptor antagonists [].

    Relevance: While not directly containing the [, , ]triazolo[1,5-a]pyrimidine scaffold, SCH58261 represents a related tricyclic heterocycle with potential therapeutic applications. Its inclusion highlights the broader context of exploring structurally similar compounds for pharmacological activity [].

C(9)- and C(2)-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines

    Compound Description: This series of compounds comprises diversely substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, differing from the [, , ]triazolo[1,5-a]pyrimidine scaffold in the fusion pattern of the triazole ring []. They were synthesized and evaluated for their affinity towards A2A and A3 adenosine receptors [].

    Relevance: These compounds, although structurally distinct due to the different triazole ring fusion, highlight the broader chemical space and pharmacological potential of tricyclic heterocycles related to the [, , ]triazolo[1,5-a]pyrimidine scaffold present in Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate [].

N-Anilino-2-substituted-5-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-7-amine derivatives

    Compound Description: This group encompasses a series of [, , ]triazolo[1,5-a]pyrimidine derivatives with an anilino group at the 7-position, a methyl group at the 5-position, and various substituents at the 2-position []. They were synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines [].

    Relevance: These compounds highlight the structural diversity achievable within the [, , ]triazolo[1,5-a]pyrimidine class, which it shares with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. The presence of the 5-methyl group further emphasizes their structural similarity. The research on their antiproliferative activity suggests the potential of this scaffold in developing anticancer agents [].

N-Benzylidene derivatives of 2-aryl-5-hydroxy-7-methyl-1,2,4-triazolo-[1,5-a]-pyrimidines

    Compound Description: This group of compounds are [, , ]triazolo-[1,5-a]-pyrimidines featuring a benzylidene group on the nitrogen at position 1, an aryl group at position 2, a hydroxy group at position 5, and a methyl group at position 7 []. These compounds were synthesized and explored for their potential biological activities, building upon the known diverse activities of triazolopyrimidines and related heterocycles [].

    Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidine scaffold and the 7-methyl substitution with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. This highlights the wide range of substituents and modifications possible on this core, leading to diverse chemical space and potential biological activities [].

1,2,4-triazoles containing 2H-pyrano[2,3-b]pyridine moiety

    Compound Description: This group includes compounds featuring a 1,2,4-triazole ring fused to a 2H-pyrano[2,3-b]pyridine moiety [, ]. These compounds were synthesized and characterized, with potential applications in medicinal chemistry, specifically targeting antihypertensive activity [, ].

    Relevance: While not directly containing the [, , ]triazolo[1,5-a]pyrimidine scaffold of Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, these compounds showcase the broader context of exploring 1,2,4-triazole-containing heterocycles for their biological activities. The fusion of the triazole ring with various other heterocycles, including pyran and pyridine in this case, exemplifies the diverse chemical space accessible for drug discovery [, ].

5-Chloro-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine

    Compound Description: This compound is a simple derivative of the [, , ]triazolo[1,5-a]pyrimidine scaffold with a chlorine atom at the 5-position and a methyl group at the 7-position []. It served as a key intermediate in the synthesis of more complex triazolopyrimidine derivatives [].

    Relevance: This compound highlights the importance of simple derivatives of the [, , ]triazolo[1,5-a]pyrimidine scaffold, which it shares with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, as building blocks in organic synthesis. The presence of the chlorine atom at the 5-position further suggests potential avenues for functionalization and derivatization of the core structure [].

7-Methyl-1,2,4-triazolo[1,5-a]pyrimidine

    Compound Description: This compound represents a fundamental structure within the [, , ]triazolo[1,5-a]pyrimidine class, featuring a methyl group at the 7-position []. It was synthesized and characterized as part of a study exploring the regiochemistry of triazolopyrimidine formation [].

    Relevance: This compound emphasizes the significance of the core [, , ]triazolo[1,5-a]pyrimidine structure, shared with Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, and highlights the impact of even small substituents, like the 7-methyl group, on the properties and reactivity of these compounds [].

5-Methyl substituted 1,2,4-triazolo[1,5-a]pyrimidines

    Compound Description: This group encompasses a series of [, , ]triazolo[1,5-a]pyrimidine derivatives with a methyl group at the 5-position and various other substituents []. The research focused on their synthesis, characterization, and comparison with their isomeric counterparts to establish their regiochemistry unequivocally [].

Properties

CAS Number

926269-31-0

Product Name

Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

IUPAC Name

methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Molecular Formula

C8H7ClN4O2

Molecular Weight

226.62 g/mol

InChI

InChI=1S/C8H7ClN4O2/c1-4-3-5(9)13-8(10-4)11-6(12-13)7(14)15-2/h3H,1-2H3

InChI Key

JSQDIFKDPYXCGE-UHFFFAOYSA-N

SMILES

CC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.